molecular formula C15H22O5 B086378 Octyl gallate CAS No. 1034-01-1

Octyl gallate

Cat. No. B086378
CAS RN: 1034-01-1
M. Wt: 282.33 g/mol
InChI Key: NRPKURNSADTHLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octyl gallate has been explored through various methods aiming to improve yield and efficiency. A notable approach uses non-oxidative acid instead of concentrated sulfuric acid as a catalyst, achieving an average product yield of 92.3% under optimized conditions (Chen Qianwen & Guo Wenzhong, 2010). Another method involves microwave irradiation, which simplifies the process and significantly reduces reaction time, with a reported average yield of 92.7% (J. Ping, 2006). These advancements in synthesis methods highlight the continuous efforts to develop more efficient and environmentally friendly processes for octyl gallate production.

Molecular Structure Analysis

Octyl gallate consists of a gallic acid moiety esterified with an octyl group, contributing to its antioxidative properties. The molecular structure's effectiveness is partly due to the presence of the 3,4,5-trihydroxybenzoate group, which is essential for its antioxidant activity. The alkyl chain length, specifically the octyl group, balances the compound's solubility and enhances its efficacy as an antioxidant in various mediums.

Chemical Reactions and Properties

Octyl gallate exhibits several notable chemical properties, including its role as a competitive inhibitor for enzymes such as lipoxygenase, where it inhibits soybean lipoxygenase-1 with a significant IC50 value (T. Ha, K. Nihei, & I. Kubo, 2004). Its antioxidant activity is also highlighted by its ability to scavenge free radicals and inhibit lipid peroxidation effectively.

Scientific Research Applications

1. Protection of Seeds from Foodborne Fungal Pathogens

  • Summary of Application : Octyl gallate (OG) is used to protect seeds from foodborne fungal pathogens. It is particularly effective against mycotoxin-producing fungi that contaminate seed surfaces, which can result in high mycotoxin contamination .
  • Methods of Application : The selected benzaldehyde analog, octyl gallate (OG; octyl 3,4,5-trihydroxybenzoic acid), previously shown to inhibit mycotoxin production, could function as heat-sensitizing agents when co-applied with mild heat .
  • Results or Outcomes : The co-application substantially enhanced the sanitation efficacy against fungi contaminating crop seeds, whereas the seed germination rate was unaffected .

2. Determination of Octyl Gallate in Fats and Oils

  • Summary of Application : Octyl gallate (OG) is a commonly used phenolic antioxidant as a preservative in food stuff such as margarine, lard, sunflower oil etc. A method has been developed for the determination of OG in oils and fats .
  • Methods of Application : A glassy carbon electrode (GCE) chemically modified with gold nanoparticles (AuNPs) followed by self-assembled monolayer of dodecane thiol (DDT) was fabricated and employed for the determination of OG .
  • Results or Outcomes : An anodic peak corresponds to the oxidation of OG was observed at a potential of 0.22 V at DDT/AuNPs/GCE by square wave voltammetry .

3. Self-Assembly in Supramolecules Systems

  • Summary of Application : Octyl gallate is used in a study to investigate the self-assembly in two comb-shaped supramolecules systems .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

4. Antioxidant in Cosmetic and Pharmaceutical Products

  • Summary of Application : Octyl gallate is used as an antioxidant and can be found in cosmetic and pharmaceutical products .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

5. Antimicrobial System for Food Preservation

  • Summary of Application : Octyl gallate (GAC8) is used in a novel polymer-free antimicrobial system for the preservation of Chinese Giant Salamander. It has excellent antibacterial effectiveness, but its poor hydrophilicity limits its applications .
  • Methods of Application : GAC8 was encapsulated into hydroxypropyl-β-cyclodextrin (HPβCyD) cavity to form an inclusion complex (GAC8/HPβCyD-IC), and their antibacterial activities were investigated .
  • Results or Outcomes : The aqueous solution of GAC8/HPβCyD-IC yielded uniform fiber morphology with 900 nm average fiber diameter. The fabricated GAC8/HPβCyD-IC nanofibers (GAC8/HPβCyD-IC NFs) possessed antibacterial activity against E. coli (12.5 mm zone of inhibition), S. aureus (18.5 mm zone of inhibition) .

6. Inhibition of Soybean Lipoxygenase-1

  • Summary of Application : Octyl gallate is reported to inhibit the activity of soybean lipoxygenase-1 (EC 1.13.11.12, type I) with an IC50 of 1.3μM. It is also effective in preventing lipid peroxidation .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

7. Synergistic Antioxidant with BHT and BHA

  • Summary of Application : Octyl gallate is used as a synergistic antioxidant with butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) in numerous pharmaceutical, cosmetic, and food products .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

8. Ingredient in Personal Care Products

  • Summary of Application : Octyl gallate is used in personal care products such as soaps, shampoos, shaving soaps, and skin lotions .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Octyl gallate should be handled with care to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

octyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPKURNSADTHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Record name OCTYL GALLATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID4040713
Record name Octyl gallate
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Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to creamy-white odourless solid, Solid
Record name OCTYL GALLATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Octyl gallate
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Solubility

Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol, 0.036 mg/mL at 20 °C
Record name OCTYL GALLATE
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Record name Octyl gallate
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Product Name

Octyl gallate

CAS RN

1034-01-1
Record name Octyl gallate
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Record name Octyl gallate
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Record name Benzoic acid, 3,4,5-trihydroxy-, octyl ester
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Record name OCTYL GALLATE
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Record name Octyl gallate
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URL http://www.hmdb.ca/metabolites/HMDB0033375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

Between 99 °C and 102 °C after drying at 90 °C for six hours, 94 - 95 °C
Record name OCTYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Octyl gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 30 g of tara (about 0.1 mole of bound gallic acid), 120 g (0.95 mole) of n-octanol and 3 g of anhydrous sulfuric acid was heated at 140° C. for 7 hours with continuous removal of the water of reaction, after which the mixture was washed neutral with water and then evaporated down to give the crude n-octyl gallate in the form of an oil. The purity of the product was 65% and the yield was 75%, calculated as pure ester.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,250
Citations
K Fujita, I Kubo - International Journal of Food Microbiology, 2002 - Elsevier
… Octyl gallate was found to be the only active compound with the … The inactivation study showed that octyl gallate was … Octyl gallate at 100 μg /ml reduced plasma membrane fluidity to …
Number of citations: 102 www.sciencedirect.com
I Kubo, P Xiao, K Fujita - Bioorganic & medicinal chemistry letters, 2001 - Elsevier
… Octyl gallate was found to possess antifungal activity against … Among the three gallates tested, octyl gallate was found to … of fungicidal action of octyl gallate against S. cerevisiae as …
Number of citations: 172 www.sciencedirect.com
FL Hsu, HT Chang, ST Chang - Bioresource technology, 2007 - Elsevier
… octyl gallate alone or with organic biocides as a preservative against wood decay fungi. Antifungal activities of three antioxidants, propyl gallate, octyl gallate … Octyl gallate was found to …
Number of citations: 60 www.sciencedirect.com
M Uozaki, H Yamasaki, Y Katsuyama, M Higuchi… - Antiviral research, 2007 - Elsevier
… During the clinical trials of a topical application of octyl gallate for the treatment of oral bacterial infection, we accidentally found that the reagent was effective against herpes labialis as …
Number of citations: 105 www.sciencedirect.com
EFSA Panel on Food Additives and Nutrient … - EFSA …, 2015 - Wiley Online Library
… octyl gallate (E 311) as a food additive. The Panel considered that, whilst from theoretical considerations octyl gallate … the rate and extent of octyl gallate metabolism in vivo. Having …
Number of citations: 10 efsa.onlinelibrary.wiley.com
TJ Ha, K Nihei, I Kubo - Journal of agricultural and food chemistry, 2004 - ACS Publications
… octyl gallate is a competitive inhibitor, and the inhibition constant, K I , was obtained as 0.54 μM. One molecule of octyl gallate … In addition, octyl gallate was effective in preventing lipid …
Number of citations: 61 pubs.acs.org
CAS de Cordova, C Locatelli, LS Assunção, B Mattei… - Toxicology in Vitro, 2011 - Elsevier
… It was shown that octyl gallate induces apoptosis with DNA fragmentation in rat and human … The mechanistic studies with these gallates in B16F10 cells showed that octyl gallate …
Number of citations: 48 www.sciencedirect.com
U Sivasankaran, AE Vikraman, D Thomas… - Food Analytical …, 2016 - Springer
Monitoring of synthetic phenolic antioxidants in food is very important due to their potential harmfulness to human beings. Octyl gallate (OG) is a commonly used phenolic antioxidant as …
Number of citations: 32 link.springer.com
VG Wolf, C Bonacorsi, MSG Raddi, LM Da Fonseca… - Food & function, 2017 - pubs.rsc.org
… Octyl gallate, a widely used food additive, showed the … (2.82 μg mL −1 ) octyl gallate, whereas gallic acid inhibited around 20… Finally, it highlights octyl gallate, a food additive widely used …
Number of citations: 24 pubs.rsc.org
GV Haute, C Luft, GL Antunes… - Journal of cellular …, 2020 - Wiley Online Library
… We used the octyl gallate (OG) compound, an ester derived from gallic acid. OG is a phenolic compound with therapeutic actions namely antimicrobial, antiviral, and antifungal (Hsu, …
Number of citations: 13 onlinelibrary.wiley.com

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